Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevia (Stevia rebaudiana Bertoni), a perennial shrub native to South America, has garnered significant attention in the food and pharmaceutical industries as a natural, non-caloric sweetener.[1][2] Its leaves contain sweet-tasting diterpene glycosides, primarily stevioside and rebaudioside A, which are 250-300 times sweeter than sucrose.[1] Beyond its sweetening properties, stevia is recognized for its potential health benefits, including anti-diabetic, anti-hypertensive, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] These functional properties make stevia powder a promising ingredient for developing healthier, value-added dairy products.
This document provides detailed application notes and experimental protocols for incorporating stevia powder as a functional ingredient in various dairy products. It is intended to guide researchers, scientists, and drug development professionals in exploring the multifaceted benefits of stevia in dairy applications.
Application Notes: Functional Benefits of Stevia in Dairy Products
The incorporation of stevia powder into dairy products offers several functional advantages, impacting their physicochemical, sensory, and health-promoting attributes.
Physicochemical Properties
The replacement of sucrose with stevia can alter the physicochemical properties of dairy products. As a non-caloric, high-intensity sweetener, stevia does not provide the bulk that sucrose does, which can affect texture and mouthfeel. However, these changes can be managed through formulation adjustments.
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Yogurt: The addition of stevia to yogurt generally does not significantly affect its physicochemical and microbiological properties.[5] Some studies have even reported a potential prebiotic effect, leading to increased bacterial growth.[2] The use of instant stevia powder has been shown to decrease syneresis and enhance the textural properties of yogurt during storage.
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Ice Cream: In ice cream, replacing sucrose with stevia can lead to a decrease in viscosity and an increase in overrun and melting rate.[6] However, some studies have found that stevia-sweetened ice cream can have a lower melting rate, which is considered a positive quality attribute.[7] The textural properties, such as hardness and adhesiveness, can also be affected.[7]
-
Flavored Milk: In flavored milk, replacing sugar with stevia may lead to a decrease in viscosity. The use of hydrocolloids like inulin can help to improve the textural properties.[8]
Microbiological Aspects
Stevia has been shown to be non-fermentable and may even possess antimicrobial properties.[1] Its incorporation into fermented dairy products like yogurt does not negatively impact the viability of starter cultures and probiotics.[5] In fact, some research suggests that stevia may enhance the survival of probiotic bacteria.[9]
Health-Promoting Functions
The bioactive compounds in stevia, particularly steviol glycosides and phenolic compounds, contribute to its health benefits.
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Anti-diabetic Effects: Steviol glycosides have been shown to exert insulin-mimetic effects by activating the PI3K/Akt pathway, which leads to the translocation of GLUT4 to the plasma membrane and increased glucose uptake.[6][10] They can also enhance insulin secretion and reduce gluconeogenesis.[4][9] This makes stevia an excellent sugar substitute for formulating diabetic-friendly dairy products.
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Anti-hypertensive Effects: Stevioside has been demonstrated to have a hypotensive effect by inhibiting Ca2+ influx into blood vessels, leading to vasorelaxation.[11][12]
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Antioxidant Activity: Stevia leaves are a source of phenolic compounds and flavonoids that exhibit significant antioxidant activity by neutralizing free radicals.[3][13] Steviol glycosides can also upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[6] The incorporation of stevia can therefore enhance the antioxidant potential of dairy products.[1]
Data Presentation: Quantitative Effects of Stevia in Dairy Products
The following tables summarize the quantitative data from various studies on the impact of stevia on the properties of yogurt and ice cream.
Table 1: Effect of Stevia on the Physicochemical and Microbiological Properties of Yogurt
| Parameter | Control (Sucrose) | Stevia-sweetened | Key Findings | Reference(s) |
| pH | Varies | Generally similar to control | No significant effect on pH. | [5] |
| Syneresis ( g/100g ) | 19.45 | 17.09 (with 0.4% ISP) | Instant stevia powder (ISP) significantly reduced syneresis. | [14] |
| Probiotic Viability (log CFU/mL) | Varies | Maintained or enhanced | Stevia does not inhibit and may enhance probiotic survival. | [5][9] |
| Total Phenolic Content (TPC) | Lower | Higher | Stevia fortification increases the TPC of yogurt. | [1] |
| Antioxidant Activity (DPPH) | Lower | Higher | Stevia fortification increases the antioxidant activity of yogurt. | [1] |
Table 2: Effect of Stevia on the Physicochemical and Sensory Properties of Ice Cream
| Parameter | Control (Sucrose) | Stevia-sweetened | Key Findings | Reference(s) |
| Viscosity | Higher | Lower | Replacement of sucrose with stevia significantly lowers viscosity. | [6] |
| Overrun (%) | Lower | Higher | Stevia-sweetened ice cream exhibits higher overrun. | [6][7] |
| Melting Rate (mL/min) | Varies | Can be higher or lower | Findings vary, with some studies showing a desirable lower melting rate. | [6][7] |
| Caloric Value (Kcal) | 143.03 | 105.25 (total replacement) | Significant reduction in caloric value with stevia. | [6] |
| Glycemic Index (GI) | 79.06 | 72.18 (total replacement) | Significant reduction in glycemic index with stevia. | [6] |
| Overall Liking Score | Higher | Generally lower | Sucrose is often preferred, but partial replacement can yield acceptable products. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of stevia in dairy products.
Protocol for the Preparation of Stevia-Sweetened Yogurt
Objective: To produce a set-type yogurt with stevia as a sweetener and evaluate its properties.
Materials:
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Fresh whole milk (3.2% fat)
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Skim milk powder
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Yogurt starter culture (containing Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)
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Stevia powder (high-purity rebaudioside A recommended for better taste profile)
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Control: Sucrose
Procedure:
-
Milk Base Preparation: Standardize the milk to the desired fat and total solids content. Fortify the milk with skim milk powder (e.g., 2-4% w/v) to increase the protein content and improve texture.
-
Sweetener Addition: Divide the milk base into two batches. In one batch, dissolve sucrose (e.g., 5-8% w/v). In the other batch, dissolve stevia powder. The concentration of stevia will depend on its sweetness intensity (e.g., 0.05-0.1% w/v, to be optimized based on sensory evaluation).
-
Pasteurization: Pasteurize both batches of the milk base at 85°C for 30 minutes or 90°C for 5-10 minutes. This step denatures whey proteins, which aids in forming a stable yogurt gel.
-
Cooling: Cool the pasteurized milk to the inoculation temperature, typically 40-45°C.
-
Inoculation: Inoculate both batches with the yogurt starter culture at the recommended dosage (e.g., 2-3% v/v). Stir gently to ensure uniform distribution.
-
Incubation: Dispense the inoculated milk into sterile containers. Incubate at 40-45°C for 3-5 hours, or until the pH reaches 4.5-4.6.[16]
-
Cooling and Storage: After incubation, cool the yogurt rapidly to below 10°C to stop the fermentation process. Store the yogurt at 4°C.
Protocol for Physicochemical Analysis of Yogurt
-
pH Measurement: Use a calibrated pH meter to measure the pH of the yogurt samples at different time points during storage.
-
Syneresis (Whey Separation):
-
Weigh a 10 g sample of yogurt into a centrifuge tube.
-
Centrifuge at a specified speed and time (e.g., 3000 x g for 20 minutes at 4°C).
-
Carefully decant and weigh the supernatant (whey).
-
Calculate syneresis as the percentage of whey separated from the initial sample weight.[14]
-
Microbiological Analysis: Perform serial dilutions of the yogurt samples and use appropriate selective agar media (e.g., MRS agar for Lactobacilli, M17 agar for Streptococci) to enumerate the viable counts of starter and probiotic bacteria. Incubate under appropriate conditions and count the colonies (CFU/g).
Protocol for the Preparation of Stevia-Sweetened Ice Cream
Objective: To produce a reduced-calorie ice cream using stevia as a partial or total replacement for sucrose.
Materials:
-
Milk (whole and skim)
-
Cream
-
Skim milk powder
-
Stabilizer and emulsifier blend
-
Stevia powder
-
Control: Sucrose
-
Bulking agent (e.g., maltodextrin, inulin) - often necessary when fully replacing sucrose.
Procedure:
-
Mix Calculation: Formulate the ice cream mix to the desired composition (e.g., fat, milk solids-not-fat, total solids).
-
Ingredient Blending: Blend the liquid ingredients (milk, cream). In a separate container, dry mix the solid ingredients (skim milk powder, stabilizer/emulsifier, sweetener, bulking agent).
-
Mixing: Gradually add the dry blend to the liquid ingredients under agitation to ensure proper dispersion and avoid clumping.
-
Pasteurization: Pasteurize the ice cream mix (e.g., 72°C for 15 seconds or 65°C for 30 minutes).
-
Homogenization: Homogenize the hot mix at the recommended pressure to break down fat globules, resulting in a smoother texture.
-
Aging: Cool the mix rapidly to 4°C and age for at least 4 hours, or overnight. This allows for fat crystallization and hydration of proteins and stabilizers.
-
Freezing: Freeze the aged mix in an ice cream freezer, incorporating air to achieve the desired overrun.
-
Hardening: Package the semi-frozen ice cream and harden it in a freezer at -18°C or below for at least 24 hours.
Protocol for Sensory Evaluation of Dairy Products
Objective: To assess the sensory acceptability of stevia-sweetened dairy products compared to a sucrose-sweetened control.
Panelists: Use a panel of at least 20-30 untrained consumers for acceptability testing or a smaller group of 8-12 trained panelists for descriptive analysis.
Procedure:
-
Sample Preparation: Temper the dairy products to the appropriate serving temperature (e.g., 4-6°C for yogurt, -14 to -12°C for ice cream). Portion equal amounts of each sample into coded, identical containers.
-
Testing Environment: Conduct the evaluation in a sensory laboratory with individual booths under controlled lighting and temperature to minimize distractions.
-
Evaluation: Provide panelists with the samples in a randomized order. Ask them to evaluate attributes such as appearance, aroma, taste, texture/mouthfeel, and overall liking using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely). For taste, specific attributes like sweetness, bitterness, and aftertaste should be evaluated.
-
Data Analysis: Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the samples.
Protocol for Determination of Steviol Glycosides by HPLC
Objective: To quantify the concentration of major steviol glycosides (e.g., stevioside, rebaudioside A) in a dairy product.
Principle: This method involves the extraction of steviol glycosides from the dairy matrix, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate buffer (10 mM, pH 2.6)
-
Carrez solution I (potassium ferrocyanide) and Carrez solution II (zinc acetate) for protein precipitation
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Steviol glycoside standards (stevioside, rebaudioside A)
Procedure:
-
Sample Preparation and Extraction:
a. Weigh a known amount of the dairy sample (e.g., 2 g of yogurt) into a centrifuge tube.
b. Add deionized water and mix thoroughly.
c. For protein precipitation in dairy samples, add Carrez solutions I and II, followed by acetonitrile. Vortex to mix.
d. Centrifuge the mixture (e.g., 8000 x g for 15 minutes).
e. Collect the supernatant. Repeat the extraction on the pellet if necessary and pool the supernatants.
-
HPLC Analysis:
a. Filter the extracted sample through a 0.45 µm syringe filter into an HPLC vial.
b. Set the HPLC conditions:
- Mobile Phase: Isocratic mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) (e.g., 32:68 v/v).[10]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40-50°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 µL.
c. Inject the sample and standards into the HPLC system.
-
Quantification:
a. Prepare a calibration curve using the steviol glycoside standards of known concentrations.
b. Identify and quantify the steviol glycosides in the sample by comparing their retention times and peak areas to the calibration curve.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes
SteviolGlycosides [label="Steviol Glycosides", fillcolor="#4285F4", fontcolor="#FFFFFF"];
InsulinReceptor [label="Insulin Receptor", fillcolor="#FBBC05", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"];
Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];
Glut4Vesicle [label="Glut4 Vesicle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Glut4Translocation [label="Glut4 Translocation\nto Plasma Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GlucoseUptake [label="Increased\nGlucose Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SOD_CAT [label="SOD & CAT\nExpression/Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];
AntioxidantDefense [label="Enhanced\nAntioxidant Defense", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
SteviolGlycosides -> InsulinReceptor [label="binds"];
InsulinReceptor -> PI3K [label="activates"];
PI3K -> Akt [label="activates"];
Akt -> Glut4Vesicle [label="signals"];
Glut4Vesicle -> Glut4Translocation;
Glut4Translocation -> GlucoseUptake;
Akt -> SOD_CAT [label="upregulates"];
SOD_CAT -> AntioxidantDefense;
}
dot
Caption: Insulin-mimetic and antioxidant signaling pathway of steviol glycosides.
// Nodes
Stevioside [label="Stevioside", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CaChannel [label="Ca2+ Channel\n(Vascular Smooth Muscle)", fillcolor="#FBBC05", fontcolor="#202124"];
CaInflux [label="Ca2+ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vasoconstriction [label="Vasoconstriction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vasorelaxation [label="Vasorelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"];
BloodPressure [label="Reduced Blood Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Stevioside -> CaChannel [label="inhibits"];
CaChannel -> CaInflux [style=dotted, arrowhead=none];
CaInflux -> Vasoconstriction [label="leads to"];
CaChannel -> Vasorelaxation [label="promotes"];
Vasorelaxation -> BloodPressure;
}
dot
Caption: Anti-hypertensive mechanism of stevioside via Ca2+ influx inhibition.
Experimental Workflows
// Nodes
MilkPrep [label="Milk Base Preparation\n(Standardization, Fortification)", fillcolor="#F1F3F4", fontcolor="#202124"];
SweetenerAdd [label="Sweetener Addition\n(Stevia or Sucrose)", fillcolor="#FBBC05", fontcolor="#202124"];
Pasteurize [label="Pasteurization\n(85-90°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cool1 [label="Cooling to 40-45°C", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Inoculate [label="Inoculation with\nStarter Culture", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate [label="Incubation\n(40-45°C, pH 4.5-4.6)", fillcolor="#FBBC05", fontcolor="#202124"];
Cool2 [label="Cooling and Storage\n(4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Physicochemical, Microbiological,\nand Sensory Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
MilkPrep -> SweetenerAdd;
SweetenerAdd -> Pasteurize;
Pasteurize -> Cool1;
Cool1 -> Inoculate;
Inoculate -> Incubate;
Incubate -> Cool2;
Cool2 -> Analysis;
}
dot
Caption: Experimental workflow for the production of stevia-sweetened yogurt.
// Nodes
Sample [label="Dairy Sample Weighing", fillcolor="#F1F3F4", fontcolor="#202124"];
Extraction [label="Extraction with Water\n& Protein Precipitation\n(Carrez Reagents, Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"];
Centrifuge [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Supernatant [label="Supernatant Collection", fillcolor="#34A853", fontcolor="#FFFFFF"];
Filter [label="Filtration (0.45 µm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
HPLC [label="HPLC Analysis\n(C18 Column, UV 210 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Quantify [label="Quantification against\nStandard Curve", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Sample -> Extraction;
Extraction -> Centrifuge;
Centrifuge -> Supernatant;
Supernatant -> Filter;
Filter -> HPLC;
HPLC -> Quantify;
}
dot
Caption: Workflow for HPLC analysis of steviol glycosides in dairy products.
References